molecular formula C17H16ClN3O2 B11033675 N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

Cat. No.: B11033675
M. Wt: 329.8 g/mol
InChI Key: NTQKNVTZBAOIJT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyrazolidinone ring in its structure suggests that it may exhibit interesting chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves the following steps:

    Formation of the Pyrazolidinone Ring: This can be achieved by the reaction of hydrazine with a β-keto ester or β-diketone to form the pyrazolidinone core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzoyl chloride and an appropriate amine.

    Acetylation: The final step involves the acetylation of the pyrazolidinone ring to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(5-oxo-1-methylpyrazolidin-4-yl)acetamide
  • N-(3-chlorophenyl)-2-(5-oxo-1-ethylpyrazolidin-4-yl)acetamide
  • N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)propionamide

Uniqueness

N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and pyrazolidinone moieties. This combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

InChI

InChI=1S/C17H16ClN3O2/c18-13-5-4-6-14(10-13)20-16(22)9-12-11-19-21(17(12)23)15-7-2-1-3-8-15/h1-8,10,12,19H,9,11H2,(H,20,22)

InChI Key

NTQKNVTZBAOIJT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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